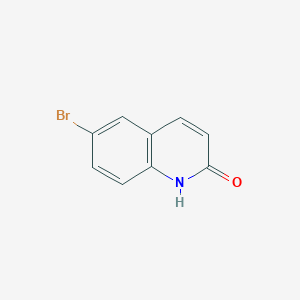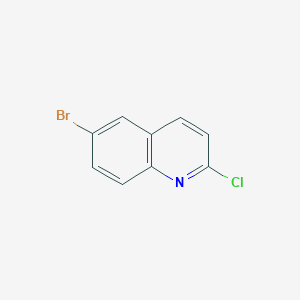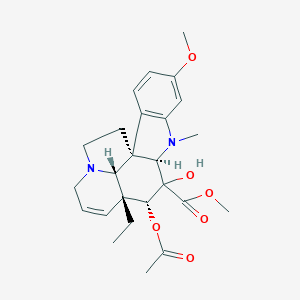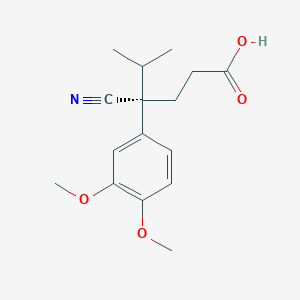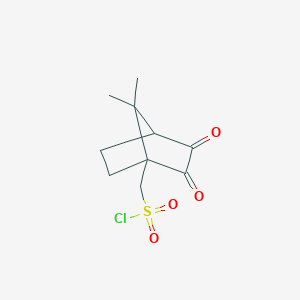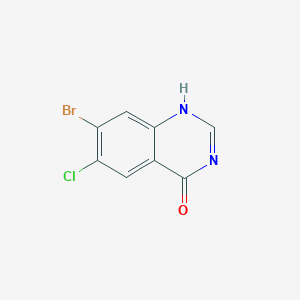
7-Bromo-6-Chloro-4(3H)-Quinazolinone
Übersicht
Beschreibung
7-Bromo-6-chloro-4(3H)-quinazolinone is an important intermediate in the synthesis of various pharmacologically active compounds, such as the anticoccidial drug halofuginone. Its significance lies in its structural complexity and reactivity, which enables the formation of numerous derivatives with potential biological activities.
Synthesis Analysis
The compound is synthesized through a multistep process starting from nitrobenzene, involving bromination, reduction, condensation, and cyclization steps. The overall yield of this seven-step process is reported to be 60%, with the bromination step being optimized for higher efficiency at 95% yield under specific conditions (Hua Lan-ying, 2009).
Molecular Structure Analysis
The molecular structure of 7-Bromo-6-Chloro-4(3H)-Quinazolinone has been confirmed through various spectroscopic methods, including MS and ^1HNMR. These analyses ensure the correct identification of the compound as an intermediate for further chemical reactions and applications (Lu Yu, 2012).
Chemical Reactions and Properties
7-Bromo-6-Chloro-4(3H)-Quinazolinone participates in various chemical reactions, leading to the formation of different derivatives. For instance, its reaction with hydroxylamine hydrochloride and subsequent treatment with alkyl halides, acyl chlorides, and sulfonyl chlorides produces ethers, esters, and sulfonates, respectively. These reactions highlight the compound's versatility as a chemical building block (M. Z. A. Badr et al., 1980).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, of 7-Bromo-6-Chloro-4(3H)-Quinazolinone derivatives, have been studied. For example, an organic marine dye derivative of this compound has been synthesized and its solubility in water was specifically noted, with its crystalline structure characterized by XRD analysis, FTIR studies, and UV-visible transmittance studies, indicating the compound's potential in various applications, including nonlinear optical (NLO) materials (M. Jayandran & V. Balasubramanian, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis of Anti-Coccidiosis Drug Halofuginone : It is used as an intermediate in the synthesis of the anti-coccidiosis drug halofuginone, with a high yield and confirmed structure (Lu Yu, 2012).
Potential Antiviral and Anti-HIV Activity : Derivatives like 6-bromo-2,3-disubstituted-4(3H)-quinazolinones have shown potential antiviral and anti-HIV activity, including significant activity against the vaccinia virus and HIV-1 (M. Dinakaran, P. Selvam, E. Declercq, S. Sridhar, 2003).
Use in Textile Industry as Reactive Dyes : New bromo-quinazolinone derivatives demonstrate good light fastness, washing and rubbing fastness, and antimicrobial activity, making them promising as reactive dyes for textiles (Divyesh R. Patel, K. Patel, 2012).
Analgesic Activity : Newly synthesized quinazolinone derivatives like 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one have demonstrated significant analgesic activity (P. Osarumwense, 2018).
Antibacterial Properties : Substituted quinazolinones are being researched for their potential as antibacterial agents, with some compounds showing promising drug-like properties (Arun Kumar Roy Mahato, Birendra Shrivsatava, N. Shanthi, 2015).
Potential Applications in Antimalarial, Antitumor, and Anti-inflammatory Fields : New strategies for the synthesis of 4(3H)-quinazolinone derivatives have been developed, suggesting potential applications in various fields including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory treatments (Lin He, Haoquan Li, Jianbin Chen, Xiao‐Feng Wu, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-bromo-6-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCXXKWROOFQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512631 | |
| Record name | 7-Bromo-6-chloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-Chloro-4(3H)-Quinazolinone | |
CAS RN |
17518-98-8 | |
| Record name | 7-Bromo-6-chloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4(3H)-Quinazolinone, 7-bromo-6-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.162.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




